molecular formula C27H25N3O4S B2876455 N-(4-ethylphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894560-59-9

N-(4-ethylphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2876455
CAS No.: 894560-59-9
M. Wt: 487.57
InChI Key: CXOCQDBYDDFIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a spirocyclic compound featuring a fused indoline-thiazolidinone core. The molecule incorporates two key substituents: a 4-ethylphenyl group on the acetamide nitrogen and a 4-methoxyphenyl group on the thiazolidinone ring.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4S/c1-3-18-8-10-19(11-9-18)28-24(31)16-29-23-7-5-4-6-22(23)27(26(29)33)30(25(32)17-35-27)20-12-14-21(34-2)15-13-20/h4-15H,3,16-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOCQDBYDDFIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Spiro-Indoline-Thiazolidinone Cores

(2'S/R)-N-(3-(1-(Cyclohexanecarbonyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)propyl)-2,3,4,5,6-pentafluorobenzamide (Derivative 8)
  • Structure : Shares the spiro[indoline-3,2'-thiazolidin] core but substitutes the acetamide group with a pentafluorobenzamide and adds a cyclohexanecarbonyl moiety.
  • Key Difference : The fluorinated benzamide enhances metabolic stability, while the cyclohexanecarbonyl group may improve membrane permeability compared to the target compound’s 4-ethylphenyl substituent .
2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'-yl)acetamide (4a-4g Series)
  • Structure : Incorporates a benzothiazole-thioether substituent instead of the 4-methoxyphenyl group.
  • Activity : Exhibits anti-inflammatory, analgesic, and antibacterial properties, with compound 5d showing the highest antibacterial efficacy.
Structural Comparison Table
Compound Core Structure Substituents Biological Activity Reference
Target Compound Spiro[indoline-3,2'-thiazolidin] 4-ethylphenyl (acetamide), 4-methoxyphenyl (thiazolidinone) Not explicitly reported N/A
Derivative 8 Spiro[indoline-3,2'-thiazolidin] Cyclohexanecarbonyl, pentafluorobenzamide Dual 5-LOX/sEH inhibition
4a-4g Series Spiro[indoline-3,2'-thiazolidin] Benzothiazole-thioether Anti-inflammatory, antibacterial

Analogues with Varied Spiro Systems

Methyl (E)-2-(5'-(4-hydroxy-3-methoxystyryl)-2'-oxospiro[[1,3]dioxolane-2,3'-indoline]-1'-yl) Acetate (7h)
  • Structure : Spiro[indoline-3,3'-dioxolane] core with a styryl group and methoxy substituent.
  • Activity : Inhibits aldose reductase (IC₅₀ = 0.82 µM) and exhibits antioxidant properties.
  • The styryl group enables extended conjugation, aiding redox activity .
1'-Acetyl-2'-(4-methoxyphenyl)-N-cyclohexyl-2-oxospiro[indoline-3,3'-pyrrolidine]-2'-carboxamide (III-33)
  • Structure : Spiro[indoline-3,3'-pyrrolidine] core with a 4-methoxyphenyl group.
  • Activity: Not explicitly reported, but pyrrolidine’s flexibility may enhance binding to conformational targets.
  • Key Difference: The pyrrolidine ring offers a different hydrogen-bonding profile compared to thiazolidinone’s sulfur and carbonyl groups .

Substituent-Driven Pharmacological Comparisons

Role of 4-Methoxyphenyl Group
  • Anticancer Activity : In N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40), the 4-methoxyphenyl group correlates with potent activity against HCT-1 and MCF-7 cancer cell lines (MTT assay) .
  • Electron Effects : The methoxy group’s electron-donating nature may enhance binding to enzymes like aldose reductase or kinases .
Role of 4-Ethylphenyl Group

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.